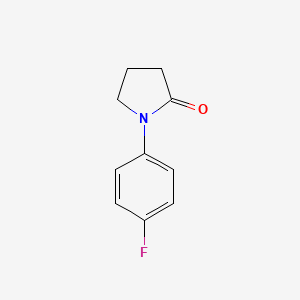

5-Nitro-2-(piperidin-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

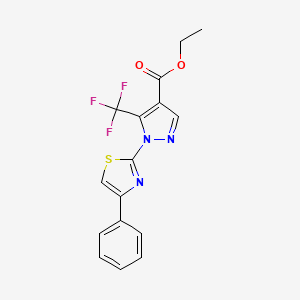

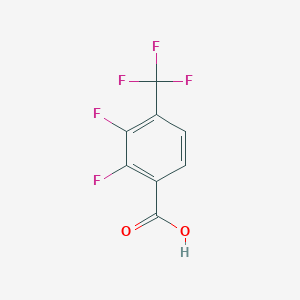

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the empirical formula C12H14N2O3 and a molecular weight of 234.25 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, and NR2B selective NMDA receptor antagonists .

Synthesis Analysis

The synthesis of 5-nitro-2-(piperidin-1-yl)benzaldehyde involves the reaction of 2-fluoro-5-nitrobenzaldehyde with piperidine in the presence of DIPEA in DMF. The mixture is stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde consists of a piperidine ring that adopts a chair conformation and the aryl substituent occupies an equatorial position .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperidine derivatives, such as 5-Nitro-2-(piperidin-1-yl)benzaldehyde, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.

Antiviral Applications

These compounds also have antiviral properties . They can be used in the development of new antiviral drugs, which are crucial in the fight against diseases like HIV, influenza, and COVID-19.

Antimalarial Applications

Piperidine derivatives are used in the development of antimalarial drugs . Malaria is a major global health issue, and the development of new antimalarial drugs is of utmost importance.

Antimicrobial and Antifungal Applications

These compounds have antimicrobial and antifungal properties . They can be used in the development of new drugs to treat a variety of bacterial and fungal infections.

Anti-inflammatory Applications

Piperidine derivatives have been shown to have anti-inflammatory properties . They can be used in the development of new anti-inflammatory drugs, which can be used to treat conditions like arthritis and inflammatory bowel disease.

Anti-Alzheimer’s Applications

Piperidine derivatives are being utilized in the development of drugs to treat Alzheimer’s disease . Alzheimer’s is a degenerative brain disease that causes problems with memory, thinking, and behavior.

Propiedades

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

CAS RN |

30742-60-0 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde?

A1: The abstract states that the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde adopts a chair conformation, with the aryl substituent occupying an equatorial position []. This information is relevant for understanding the molecule's overall three-dimensional shape, which can influence its interactions with other molecules and its potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

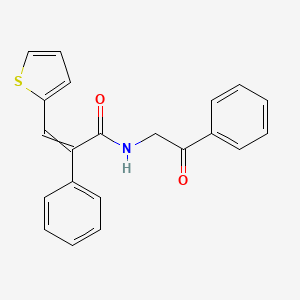

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

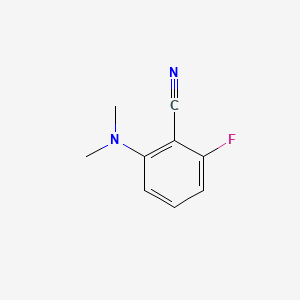

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)